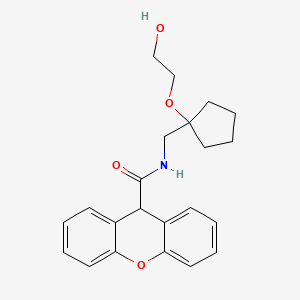

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c24-13-14-26-22(11-5-6-12-22)15-23-21(25)20-16-7-1-3-9-18(16)27-19-10-4-2-8-17(19)20/h1-4,7-10,20,24H,5-6,11-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENUPSLBVXCORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide typically involves the following steps:

Formation of the Cyclopentyl Intermediate: The cyclopentyl group is first functionalized with a hydroxyethoxy moiety through an etherification reaction.

Coupling with Xanthene Core: The functionalized cyclopentyl intermediate is then coupled with a xanthene derivative using a carboxamide linkage. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Structural Analogues of 9H-Xanthene-9-Carboxamide Derivatives

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Structural and Functional Differences

Substituent Effects on Solubility: The target compound’s 2-hydroxyethoxy group likely improves aqueous solubility compared to non-polar analogs like N-(2-cyanophenyl) (logP ~3.5 inferred from ). This contrasts with N-(2-methoxyethyl) (XLogP3: 1.8 ), where the methoxy group reduces polarity. The piperidinyl substituent in introduces a basic nitrogen, enhancing solubility in acidic environments, whereas the target compound’s hydroxy group favors solubility in polar solvents.

Impact on Pharmacokinetics: Charged derivatives (e.g., ) exhibit higher solubility but may face challenges in passive diffusion across membranes. The target compound’s balance of polar (hydroxy) and non-polar (cyclopentyl) groups could optimize bioavailability. Chiral analogs (e.g., ) demonstrate enantiomer-specific bioactivity, suggesting that stereochemistry in the target compound’s cyclopentyl group (if present) could critically influence efficacy.

Synthetic Accessibility: Analog synthesis often involves coupling hydroxy- or halogenated xanthenones with functionalized amines or acids (e.g., used (E)-cinnamoyl chloride). The target compound’s synthesis might require similar strategies, substituting with a cyclopentylmethyl-2-hydroxyethoxy reagent.

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and comparative analyses with other compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₁₅N₁O₃

- Molecular Weight : 241.28 g/mol

- IUPAC Name : this compound

This structure features a xanthene core, which is known for its biological activity, particularly in inhibiting various enzymes and cellular processes.

The biological activity of this compound primarily involves:

- Inhibition of Topoisomerases : Similar to other xanthene derivatives, this compound may inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to increased DNA damage and apoptosis in cancer cells .

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism may involve the induction of oxidative stress and apoptosis through mitochondrial pathways.

Cytotoxicity Testing

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Below is a summary table of IC50 values derived from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | |

| BxPC-3 (Pancreatic Cancer) | 3.7 | |

| RD (Rhabdomyosarcoma) | 16.2 | |

| MDCK (Normal Kidney Cells) | >50 |

These results indicate that this compound has a stronger inhibitory effect on cancer cells compared to normal cells, suggesting a degree of selectivity that is desirable for therapeutic applications.

Comparative Studies

In comparison with other xanthene derivatives, such as 1,3-di(2',3'-epoxypropoxy)xanthone, the compound shows enhanced cytotoxicity and topoisomerase inhibition . This positions it as a promising candidate for further development in cancer therapy.

Study 1: In Vitro Analysis

A study conducted on the effects of this compound on HeLa cells revealed that treatment resulted in significant morphological changes indicative of apoptosis, including cell shrinkage and membrane blebbing. The study utilized flow cytometry to confirm apoptotic cell death.

Study 2: Selectivity Index Evaluation

The selectivity index (SI) was calculated to assess the safety profile of the compound. An SI greater than 3 indicates a favorable therapeutic window. The calculated SI for this compound against HeLa and MDCK cells was found to be approximately 10, suggesting that it is significantly more toxic to cancer cells than to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.